The molecular formula for 7-bromo-4-hydrazinylcinnoline is . The molecular weight is approximately 246.09 g/mol. The structure features a five-membered ring (cinnoline) fused with a hydrazine moiety, which contributes to its reactivity and biological activity.
The compound's structural properties can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its conformational characteristics and purity.
7-Bromo-4-hydrazinylcinnoline participates in various chemical reactions typical of hydrazine derivatives:
Technical details regarding reaction conditions (temperature, solvent choice, catalyst presence) are crucial for optimizing yields and minimizing by-products.
The mechanism of action for 7-bromo-4-hydrazinylcinnoline, particularly in biological contexts, involves its interaction with various biological targets. While specific studies on this compound may be limited, hydrazine derivatives are often implicated in:
Data from pharmacological studies would elucidate specific pathways and molecular interactions relevant to this compound's therapeutic effects.
Relevant data can be obtained from Material Safety Data Sheets (MSDS) or chemical databases that provide detailed property profiles.
7-Bromo-4-hydrazinylcinnoline has potential applications in scientific research and medicinal chemistry:
Cinnoline derivatives represent a structurally distinctive class of diazanaphthalene heterocycles that have evolved from academic curiosities to pharmacologically significant scaffolds. The cinnoline core’s molecular architecture—characterized by its orthogonal nitrogen atoms—confers unique electronic properties that facilitate diverse binding interactions with biological targets. Historically, cinnolines were overshadowed by more prevalent heterocycles like indoles and quinolines, but their development accelerated with the recognition of their enhanced π-deficient character and tautomeric versatility [8]. This electronic profile enables superior interactions with enzymes and receptors involved in disease pathways, positioning cinnolines as privileged scaffolds in antibiotic and kinase inhibitor discovery programs. The introduction of the 4-hydrazinyl moiety marked a transformative advancement, augmenting the core’s hydrogen-bonding capacity and metal-chelating potential—features critically leveraged in modern metalloenzyme inhibitors .
Hydrazinyl groups function as versatile pharmacophoric elements due to their dual hydrogen-bond donor/acceptor capability and nucleophilic reactivity. In heterocyclic systems like cinnoline, the hydrazine moiety at the 4-position acts as a conformational anchor that stabilizes ligand-target complexes through electrostatic interactions. Evidence from semicarbazone-based anticonvulsants demonstrates how hydrazine-derived functionalities enable potent bioactivity; 4-bromophenyl semicarbazones exhibit low ED50 values (2.5 mg/kg) in maximal electroshock seizure models due to hydrogen bonding with glycine receptors [9]. Similarly, the 4-hydrazinyl group in cinnolines serves as a synthetic linchpin for constructing fused heterocyclic systems prevalent in kinase inhibitors (e.g., Linifanib analogs) and antiviral agents [1] . This substituent’s metabolic stability and resistance to oxidative degradation further enhance its therapeutic utility.
Bromination of heterocycles has been a cornerstone strategy for modulating bioactivity and directing regioselective synthesis since the early 20th century. The introduction of bromine at electron-rich positions—such as the 7-position of cinnolines—serves dual purposes: sterically blocking metabolic hotspots and electronically altering reaction trajectories in cross-coupling chemistry. Seminal work on brominated quinolines and indazoles demonstrated that halogen incorporation significantly enhances target affinity and pharmacokinetic profiles. For instance, 7-bromo-4-hydroxyquinoline emerged as a key antimalarial precursor, while 7-bromo-4-chloro-1H-indazol-3-amine proved essential in synthesizing Lenacapavir, a groundbreaking capsid inhibitor for HIV-1 [1] [2]. The strategic placement of bromine in 7-bromo-4-hydrazinylcinnoline leverages this legacy, enabling transition metal-catalyzed derivatization while augmenting hydrophobic binding pocket interactions.
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8